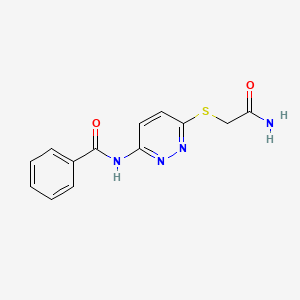

![molecular formula C18H17N3O4S B2488389 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896293-05-3](/img/structure/B2488389.png)

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide involves multi-step chemical processes. For example, compounds bearing 1,3,4-oxadiazole moieties have been synthesized through a series of reactions starting from specific organic acids, esters, hydrazides, and thiols, indicating the complexity and versatility of synthetic routes available for such compounds (Khalid et al., 2016).

Molecular Structure Analysis

The crystal structure and molecular docking studies provide insights into the molecular arrangement and potential biological interactions of related compounds. For instance, the crystal structure determination of certain N-substituted benzamides and sulfonamides has revealed specific molecular conformations and interactions, which are crucial for understanding the compound's biological activities (Liao et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide and related compounds are diverse, including cycloadditions, oxidations, and substitutions, demonstrating their reactivity and the possibility of generating a wide range of derivatives with varied biological activities (Dürüst et al., 2014).

Physical Properties Analysis

The physical properties of compounds containing the 1,3,4-oxadiazole moiety, such as solubility, melting points, and stability, are influenced by their specific structural features. These properties are essential for the practical application and formulation of these compounds in various fields (Mansoori et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for forming derivatives, and interactions with biological targets, are key aspects of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide and related compounds. These properties are crucial for their application in chemical synthesis, material science, and medicinal chemistry (Rajak et al., 2013).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

- Chemical Oxidation : Research on similar compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, has shown various sites and degrees of oxidation. The primary oxidation occurs at the arylmethyl group without cleavage of the ring, leading to derivatives like phthalimide and lactame (Adolphe-Pierre et al., 1998).

Pharmacological Applications

- Anticonvulsant Activity : Derivatives of 1,3,4-oxadiazole, such as those coupled with limonene and citral, have been synthesized for potential anticonvulsant activity. These compounds have shown significant effects in models like maximal electroshock seizure (MES) and subcutaneous pentylenetrtrazole (scPTZ), indicating a vital role for this pharmacophore in anticonvulsant action (Rajak et al., 2013).

Antimicrobial and Antitubercular Properties

- Antimicrobial Activity : Certain 1,3,4-oxadiazole N-Mannich bases have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and the fungus Candida albicans. This suggests potential antibacterial applications for derivatives of 1,3,4-oxadiazole (Al-Wahaibi et al., 2021).

- Antitubercular Agents : Synthesized 1,3,4-oxadiazole analogues have been evaluated for antitubercular properties, showing significant activity against Mycobacterium tuberculosis. This indicates a promising role in the development of new antitubercular agents (Ahsan et al., 2014).

Anticancer Activity

- Inhibiting Tumor Growth : N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown promising results in inhibiting tumor growth, particularly in melanoma, leukemia, breast cancer, and colon cancer cell lines. This suggests potential applications in cancer treatment (Ahsan et al., 2014).

Agricultural Applications

- Rice Bacterial Leaf Blight Treatment : Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activity against rice bacterial leaf blight, suggesting potential agricultural applications (Shi et al., 2015).

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-11-7-8-15(12(2)9-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCDZDPEIZWZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)

![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)